1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
Overview
Description
“1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Molecular Structure Analysis
The molecular structure of “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is characterized by the presence of a piperidine ring attached to an oxadiazole ring via a methylene bridge . The oxadiazole ring contains two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of novel compounds closely related to the specified chemical structure, focusing on their potential biological activities. For instance, Sharma et al. (2014) detailed the synthesis of novel carbazole derivatives, which were evaluated for antibacterial, antifungal, and anticancer activities. Among these compounds, several exhibited significant biological activity, highlighting their potential as therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Anticancer Potential
A study by Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The findings revealed that some compounds demonstrated strong anticancer activities, underscoring the importance of this chemical framework in developing novel anticancer therapies (Rehman et al., 2018).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities were investigated by Bektaş et al. (2007). This study highlighted the potential of these compounds in combating microbial infections, indicating the broad spectrum of biological activities associated with this chemical class (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Alzheimer’s Disease Drug Candidates
Rehman et al. (2018) also synthesized a series of N-substituted derivatives to evaluate new drug candidates for Alzheimer’s disease. These compounds were assessed for enzyme inhibition activity against acetylcholinesterase, showcasing their potential in addressing neurodegenerative diseases (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Future Directions
The future directions for “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given the wide range of biological activities exhibited by oxadiazoles . This could include the design of new chemical entities with potential anti-infective activity .
properties
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-10-12-9(13-15-10)7-14-5-3-4-8(11)6-14/h8H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDIOCPFJFEXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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